2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Description
2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a substituted morpholine derivative characterized by a six-membered morpholine ring with methyl groups at the 2- and 6-positions and a 2-nitrophenyl group at the 4-position.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-(2-nitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYVKYAISMKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that 2,6-Dimethyl-4-(2-nitrophenyl)morpholine exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that compounds with similar structures can inhibit various bacterial strains and cancer cell lines. For instance:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may reduce tumor size in animal models, indicating its potential as a therapeutic agent against certain cancers .
Enzyme Inhibition Studies
The compound has been explored for its role as an enzyme inhibitor. The nitrophenyl group may enhance interactions with specific enzymes, making it a subject of interest in drug design:
- Enzymatic Pathways : It has been studied for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Synthetic Organic Chemistry
This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at the morpholine nitrogen, facilitating the synthesis of more complex molecules.
- Reductive Amination : Techniques such as reductive amination have been employed to synthesize derivatives of this compound, broadening its applicability in synthetic chemistry .
Case Study 1: Enzymatic Kinetics
A study focused on the kinetic behavior of this compound when interacting with specific enzymes showed promising results:
| Enzyme | Kinetic Parameters | Observations |
|---|---|---|
| BtNR (Bacillus tequilensis nitroreductase) | = 0.40 s, = 29 μM | High catalytic efficiency observed with nitroaromatic substrates . |
This study highlights the compound's potential utility in biocatalysis and drug development.
Case Study 2: Anticancer Efficacy
In vivo studies using murine models demonstrated significant tumor reduction when treated with this compound:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers: Ortho vs. Para Nitro Substitution
A critical structural distinction arises in the nitro group’s position on the phenyl ring. For example:
- cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6) features a para-nitro substituent.
- 2,6-Dimethyl-4-(2-nitrophenyl)morpholine (ortho-nitro isomer) likely exhibits lower solubility in polar solvents due to steric hindrance from the nitro group, which may also impede interactions with enzyme active sites.
Substituent Variations on the Morpholine Ring
Alkyl vs. Aryl Substituents
- Amorolfine HCl (2,6-Dimethyl-4-[2-methyl-3-(4-tert-pentylphenyl)-propyl]-morpholine): This antifungal agent substitutes the 4-position with a bulky alkyl chain.
- 2,6-Dimethyl-4-(2-propenyl)morpholine (CAS 38711-92-1): The allyl substituent introduces unsaturation, enabling conjugation or polymerization reactions, unlike the electron-withdrawing nitro group in the target compound .
Sulfonyl and Trifluoromethyl Modifications
- 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (CAS 5563-45-1): The sulfonyl group increases acidity and hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing effects .
- 2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine (CAS 405910-36-3): The trifluoromethyl group at the para position enhances lipophilicity and metabolic stability compared to the target compound’s unmodified phenyl ring .
Heterocyclic Analogues: Morpholine vs. Dihydropyridine
- Nifedipine metabolites (e.g., dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate): These dihydropyridine derivatives share the 2-nitrophenyl group but feature a pyridine ring instead of morpholine. The pyridine ring’s aromaticity and conjugation differ from morpholine’s saturated oxygen-containing ring, impacting electronic properties and pharmacological targets (e.g., calcium channel blockade vs.
Implications of Structural Differences
- Biological Activity : Morpholine derivatives with lipophilic substituents (e.g., Amorolfine) exhibit antifungal properties, whereas dihydropyridines (e.g., nifedipine) target cardiovascular systems. The target compound’s nitro group may confer unique bioactivity, warranting further study.
- Synthetic Accessibility : Derivatives with para-substituted nitro groups or sulfonyl modifications may be easier to synthesize due to reduced steric challenges .
Biological Activity
2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that may contribute to various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a morpholine ring substituted with two methyl groups and a nitrophenyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 218.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that morpholine derivatives exhibit significant antimicrobial properties. A study assessing various morpholine compounds suggested that this compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 32-128 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against Candida albicans, with results indicating an MIC of 64 µg/mL. These findings suggest that the nitrophenyl substitution may enhance the compound's ability to disrupt fungal cell membranes or metabolic processes .
Anticancer Potential
The anticancer properties of morpholine derivatives have been explored in several studies. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC values were found to be approximately 20 µM for MCF-7 and 15 µM for A549 cells, indicating significant cytotoxicity .
The mechanism underlying the biological activity of this compound is not entirely elucidated; however, it is hypothesized that the compound interacts with specific cellular targets:
- Enzyme Inhibition : The morpholine ring may inhibit enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Cell Membrane Disruption : The nitrophenyl group could facilitate interactions with lipid membranes, leading to increased permeability and cell death.
Case Studies
- Antibacterial Study : A comparative study evaluated the antibacterial effects of several morpholine derivatives, including this compound. Results indicated that while it was less potent than some analogs, it still showed promise as a lead compound for further modifications to enhance efficacy .
- Anticancer Research : In a study focused on novel anticancer agents derived from morpholines, this compound was identified as a candidate for further development due to its selective toxicity towards cancer cells compared to normal fibroblasts .
Q & A
Q. What are the established synthetic routes for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nitro-substituted aromatic precursors and morpholine derivatives. Key steps include:
- Nitro group introduction : Nitration of phenyl rings using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
- Morpholine ring formation : Cyclization of diols or amines with appropriate leaving groups (e.g., chloroacetyl chloride) under basic conditions (e.g., NaOH in methanol) .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from methanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., nitro group deshielding at δ 8.1–8.3 ppm) and confirms stereochemistry of the morpholine ring .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 279.12) and detects isotopic patterns for chlorine/nitrogen .
- FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, morpholine C-O-C at 1120 cm⁻¹) .
Q. What structural features influence its reactivity?
- Methodological Answer :
- Nitro group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Morpholine ring : The chair conformation affects steric accessibility; 2,6-dimethyl substituents hinder axial attack, favoring equatorial reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group activation but may require scavengers (e.g., DIEA) to neutralize acidic by-products .
- Catalysis : Use of HATU for amide coupling (yields >90%) vs. traditional EDCl/HOBt (70–80% yield) .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitration, while higher temps (60–80°C) accelerate cyclization .
Q. How do surface interactions affect its stability in environmental studies?
- Methodological Answer :
- Adsorption analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to quantify adsorption on indoor surfaces (e.g., glass, polymers). The nitro group increases hydrophilicity, promoting surface binding .
- Oxidative degradation : Expose to ozone (50–100 ppb) and monitor nitro-to-carbonyl conversion via GC-MS .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity validation : Ensure ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking bioactivity .
- Assay standardization : Compare MIC (microbial inhibition) under consistent conditions (e.g., pH 7.4, 37°C) to mitigate variability .
Q. What challenges arise in scaling up lab-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
